ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno-pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, chlorophenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-component reactions. One common method is the reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, thiourea, and malononitrile under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate: This compound has an additional chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: These compounds have a cyano group instead of the thiochromeno moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(27-19(17)23)12-8-4-6-10-14(12)28-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYYMDXXMPINH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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